molecular formula C8H9ClN2O2S3 B4756814 5-chloro-N-(prop-2-en-1-ylcarbamothioyl)thiophene-2-sulfonamide

5-chloro-N-(prop-2-en-1-ylcarbamothioyl)thiophene-2-sulfonamide

Cat. No.: B4756814
M. Wt: 296.8 g/mol
InChI Key: WJELHQDHWMZTPX-UHFFFAOYSA-N
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Description

5-chloro-N-(prop-2-en-1-ylcarbamothioyl)thiophene-2-sulfonamide is an organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(prop-2-en-1-ylcarbamothioyl)thiophene-2-sulfonamide typically involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with prop-2-en-1-yl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(prop-2-en-1-ylcarbamothioyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-chloro-N-(prop-2-en-1-ylcarbamothioyl)thiophene-2-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 5-chloro-N-(prop-2-en-1-ylcarbamothioyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-chlorothiophene-2-sulfonamide: A closely related compound with similar chemical properties.

    N-(prop-2-en-1-ylcarbamothioyl)thiophene-2-sulfonamide: Another related compound with a similar structure but lacking the chloro group.

Uniqueness

5-chloro-N-(prop-2-en-1-ylcarbamothioyl)thiophene-2-sulfonamide is unique due to the presence of both the chloro and prop-2-en-1-ylcarbamothioyl groups. These functional groups contribute to its distinct chemical reactivity and potential applications. The combination of these groups in a single molecule enhances its versatility and makes it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-3-prop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2S3/c1-2-5-10-8(14)11-16(12,13)7-4-3-6(9)15-7/h2-4H,1,5H2,(H2,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJELHQDHWMZTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NS(=O)(=O)C1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-chloro-N-(prop-2-en-1-ylcarbamothioyl)thiophene-2-sulfonamide
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5-chloro-N-(prop-2-en-1-ylcarbamothioyl)thiophene-2-sulfonamide
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5-chloro-N-(prop-2-en-1-ylcarbamothioyl)thiophene-2-sulfonamide
Reactant of Route 4
5-chloro-N-(prop-2-en-1-ylcarbamothioyl)thiophene-2-sulfonamide
Reactant of Route 5
5-chloro-N-(prop-2-en-1-ylcarbamothioyl)thiophene-2-sulfonamide
Reactant of Route 6
5-chloro-N-(prop-2-en-1-ylcarbamothioyl)thiophene-2-sulfonamide

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